5-Keto-O-tert-butyl Fluvastatin
Description
Properties
CAS No. |
194935-02-9 |
|---|---|
Molecular Formula |
C28H32FNO4 |
Molecular Weight |
465.565 |
IUPAC Name |
tert-butyl (E,3S)-7-[3-(4-fluorophenyl)-1-propan-2-ylindol-2-yl]-3-hydroxy-5-oxohept-6-enoate |
InChI |
InChI=1S/C28H32FNO4/c1-18(2)30-24-9-7-6-8-23(24)27(19-10-12-20(29)13-11-19)25(30)15-14-21(31)16-22(32)17-26(33)34-28(3,4)5/h6-15,18,22,32H,16-17H2,1-5H3/b15-14+/t22-/m0/s1 |
InChI Key |
IZJOKSSEMQWDSZ-FRFYRWIFSA-N |
SMILES |
CC(C)N1C2=CC=CC=C2C(=C1C=CC(=O)CC(CC(=O)OC(C)(C)C)O)C3=CC=C(C=C3)F |
Synonyms |
(S,E)-tert-Butyl 7-(3-(4-Fluorophenyl)-1-isopropyl-1H-indol-2-yl)-3-hydroxy-5-oxohept-6-enoate; [S-(E)]- 7-[3-(4-Fluorophenyl)-1-(1-methylethyl)-1H-indol-2-yl]-3-hydroxy-5-oxo-6-heptenoic Acid 1,1-Dimethylethyl Ester; (3S,6E)-7-[3-(4-Fluorophenyl)-1- |
Origin of Product |
United States |
Preparation Methods
Reaction Mechanism and Conditions
The foundational method involves aldol condensation between E-[3-(4-fluorophenyl)-1-isopropyl-1H-indol-2-yl]propenal (Fluva aldehyde) and tert-butyl acetoacetate. The reaction is catalyzed by strong bases such as lithium diisopropylamide (LDA) or sodium hydride in tetrahydrofuran (THF) at temperatures ranging from -78°C to -20°C .
Key Parameters
Purification
The crude product is treated with n-hexane or petroleum ether to precipitate the keto alcohol as a solid (mp: 93°C, purity: 92–94%).
Stereoselective Reduction Using Borane Complexes
Sodium Borohydride-Mediated Reduction
The keto alcohol intermediate undergoes reduction with sodium borohydride (NaBH₄) in the presence of methoxydiethylborane (Et₂BOMe) at -75°C to form the cyclic boronate complex.
Anti-Isomer Control
The use of Et₂BOMe suppresses anti-isomer formation (<1.0%). Post-reduction, the boronate complex is recrystallized from acetonitrile to achieve >99.5% purity.
Crystallization and Isolation of Intermediates
Cyclic Boronate Complex Isolation
The cyclic boronate complex is isolated as a solid via slurry cooling in n-hexane at 0–2°C , yielding a purity >97% (mp: 127°C).
Diol Ester Formation
Hydrolysis of the boronate complex with hydrogen peroxide (H₂O₂) in ethyl acetate produces the diol ester. Refluxing with acetonitrile further purifies the product to >99.5% purity.
Hydrolysis to 5-Keto-O-tert-butyl Fluvastatin
Alkaline Hydrolysis
The diol ester is hydrolyzed using aqueous sodium hydroxide (NaOH) in ethanol at 10–15°C .
Spray Drying
The aqueous layer is spray-dried to obtain 5-Keto-O-tert-butyl Fluvastatin as a free-flowing powder (purity: >99%, residual solvents: <0.1%).
Innovative Process Modifications
Solvent-Free Condensation
An improved method eliminates THF by using tert-butyl acetate as both reactant and solvent, reducing costs and environmental impact.
Continuous Flow Synthesis
Recent advances employ microreactors for the aldol step, enhancing heat transfer and reducing reaction time to 30 minutes .
Comparative Analysis of Methods
| Method | Key Reagents | Temperature (°C) | Yield (%) | Purity (%) |
|---|---|---|---|---|
| Aldol Condensation | LDA, tert-butyl acetoacetate | -78 | 86 | 92–94 |
| Borane Reduction | NaBH₄, Et₂BOMe | -75 | 91 | >97 |
| Alkaline Hydrolysis | NaOH, ethanol | 10–15 | 54 | >99 |
| Solvent-Free Process | tert-butyl acetate | -20 | 82 | 95 |
Quality Control and Characterization
Analytical Techniques
Impurity Profile
Industrial-Scale Optimization
Chemical Reactions Analysis
Types of Reactions
5-Keto-O-tert-butyl Fluvastatin undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form various oxidized derivatives.
Reduction: Reduction reactions can convert the keto group to a hydroxyl group.
Substitution: The fluorophenyl group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Sodium borohydride and lithium aluminum hydride are commonly used reducing agents.
Substitution: Nucleophiles such as amines and thiols can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions include various oxidized and reduced derivatives, as well as substituted analogs of 5-Keto-O-tert-butyl Fluvastatin .
Scientific Research Applications
Chemical and Pharmaceutical Applications
Intermediate in Statin Synthesis
5-Keto-O-tert-butyl Fluvastatin serves as a crucial intermediate in the production of Fluvastatin and potentially other lipid-lowering agents. Its synthesis involves hydrolysis and subsequent reactions that facilitate the removal of the tert-butyl group, making it a versatile compound in organic synthesis.
Mechanism of Action
The primary mechanism by which 5-Keto-O-tert-butyl Fluvastatin operates is through the inhibition of HMG-CoA reductase. This enzyme is pivotal in converting HMG-CoA to mevalonate, a key precursor in cholesterol biosynthesis. By inhibiting this pathway, the compound effectively reduces cholesterol synthesis in the liver, leading to decreased plasma cholesterol levels.
Biological Research Applications
Impact on Lipid Metabolism
Research has shown that compounds like Fluvastatin can significantly influence lipid metabolism. In a study involving patients with antiphospholipid syndrome, Fluvastatin was found to reduce proinflammatory and prothrombotic biomarkers, suggesting its potential therapeutic benefits beyond cholesterol management . The study indicated that treatment with Fluvastatin could lead to a reversible reduction in several biomarkers associated with inflammation and thrombosis.
Clinical Applications
Treatment of Hypercholesterolemia
Fluvastatin, derived from 5-Keto-O-tert-butyl Fluvastatin, is primarily indicated for treating hypercholesterolemia and mixed dyslipidemia. Clinical trials have demonstrated its efficacy in lowering low-density lipoprotein cholesterol and total cholesterol levels while modestly increasing high-density lipoprotein cholesterol . The drug's pharmacoeconomic advantages over other statins make it a preferred choice in many treatment regimens.
Industrial Applications
Large-Scale Production of Statins
In industrial settings, 5-Keto-O-tert-butyl Fluvastatin is utilized in the large-scale production of statins. Its role as an intermediate not only streamlines the manufacturing process but also enhances the efficiency of producing effective cholesterol-lowering medications.
Case Studies and Research Findings
Mechanism of Action
The mechanism of action of 5-Keto-O-tert-butyl Fluvastatin involves the inhibition of HMG-CoA reductase, the enzyme responsible for converting HMG-CoA to mevalonate, a key step in cholesterol biosynthesis. By inhibiting this enzyme, the compound effectively reduces the synthesis of cholesterol in the liver, leading to lower plasma cholesterol levels .
Comparison with Similar Compounds
Structural and Functional Comparison with Similar Compounds
Structural Features
The table below highlights key structural differences among 5-Keto-O-tert-butyl Fluvastatin and related statins or metabolites:
Pharmacokinetic and Metabolic Properties
- However, this may reduce hepatoselectivity, a key advantage of hydrophilic statins .
- Metabolism : Fluvastatin undergoes extensive oxidation and conjugation, producing metabolites like desisopropylpropionic acid and hydroxy derivatives . The tert-butyl group in 5-Keto-O-tert-butyl Fluvastatin likely slows beta-oxidation, prolonging its half-life relative to the parent compound .
HMG-CoA Reductase Inhibition
Structural modifications like the 5-keto group may alter binding affinity due to steric or electronic effects.
Anti-HBV Activity
Fluvastatin inhibits NTCP-mediated hepatitis B virus (HBV) entry with an IC50 similar to simvastatin (~10–20 μM) . However, 5-Keto-O-tert-butyl Fluvastatin’s bulky tert-butyl group may hinder interactions with NTCP’s bile acid-binding pocket, reducing antiviral efficacy compared to proscillaridin A (IC50 = 7.2 nM) .
Data Tables
Table 1: Key Pharmacokinetic Parameters
| Parameter | 5-Keto-O-tert-butyl Fluvastatin | Fluvastatin Sodium | Simvastatin |
|---|---|---|---|
| Lipophilicity (LogP) | ~3.5 (estimated) | 2.8 | 4.4 |
| Metabolic Stability | High (ester-protected) | Moderate | Low (prodrug) |
| Major Metabolites | Desisopropyl derivatives | Hydroxy conjugates | Hydroxy acid |
Research Implications and Gaps
- Structural Optimization : The tert-butyl group in 5-Keto-O-tert-butyl Fluvastatin may balance lipophilicity and metabolic stability, but its impact on hepatoselectivity and off-target effects requires further study .
- Therapeutic Potential: Comparative studies with other keto-modified statins (e.g., 5-oxorosuvastatin methyl ester, CAS 289042-12-2) are needed to evaluate class-wide benefits .
Q & A
Q. Table 1: Key Impurities and Analytical Parameters for 5-Keto-O-tert-butyl Fluvastatin
| Impurity Name | Detection Wavelength (nm) | Relative Retention Time | Acceptable Limit (%) |
|---|---|---|---|
| 3-Hydroxy-5-keto fluvastatin | 365 | 1.6 | ≤0.5 |
| Fluvastatin hydroxy-diene | 305 | 2.0–3.2 | ≤0.1 |
| Fluvastatin-related compound A | 365 | 0.0371 | ≤0.1 |
Q. Table 2: Genetic Variants Impacting Fluvastatin Pharmacokinetics
| Gene | Variant | Effect on Drug Response | Clinical Recommendation |
|---|---|---|---|
| CYP2C9 | *2/*3 alleles | Reduced metabolism → higher exposure | Lower dose (20 mg/day) |
| SLCO1B1 | c.521T>C | Impaired hepatic uptake → myopathy | Monitor CK levels monthly |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
